Enpp-1-IN-5
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Overview
Description
Enpp-1-IN-5 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides, which is important for various physiological processes such as purinergic signaling . This compound has shown potential in cancer and infectious disease research due to its ability to inhibit ENPP1 .
Preparation Methods
The preparation of Enpp-1-IN-5 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents . The compound is typically stored at -20°C for up to three years in its powdered form and at -80°C for up to one year in solution .
Chemical Reactions Analysis
Enpp-1-IN-5 undergoes several types of chemical reactions, including hydrolysis of phosphodiester and pyrophosphate bonds . Common reagents used in these reactions include ATP, ADP, and other nucleotides . The major products formed from these reactions are inorganic phosphate and AMP . The compound’s broad specificity allows it to cleave a wide range of substrates, making it a versatile tool in biochemical research .
Scientific Research Applications
Enpp-1-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis of nucleotides and the regulation of purinergic signaling . In biology, it is employed to investigate the role of ENPP1 in various physiological processes, including cell proliferation, migration, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to inhibit ENPP1 and modulate the immune response . Additionally, the compound has industrial applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of Enpp-1-IN-5 involves the inhibition of ENPP1, which leads to the disruption of purinergic signaling pathways . ENPP1 catalyzes the hydrolysis of ATP and other nucleotides, generating inorganic phosphate and AMP . By inhibiting ENPP1, this compound prevents the breakdown of these nucleotides, thereby modulating various cellular processes such as immune response and tumor progression . The compound also intersects with the stimulator of interferon genes (STING) pathway, further enhancing its immunomodulatory effects .
Comparison with Similar Compounds
Enpp-1-IN-5 is unique among ENPP1 inhibitors due to its broad specificity and potent inhibitory effects . Similar compounds include other ENPP1 inhibitors such as cyclic GMP–AMP (cGAMP) analogs and small molecule inhibitors targeting the STING pathway . These compounds share similar mechanisms of action but may differ in their specificity and potency .
Properties
Molecular Formula |
C17H26N6O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C17H26N6O4S/c1-26-14-9-12-13(10-15(14)27-2)21-17(18)22-16(12)23-7-4-11(5-8-23)3-6-20-28(19,24)25/h9-11,20H,3-8H2,1-2H3,(H2,18,21,22)(H2,19,24,25) |
InChI Key |
HXYGEHWQWCYBGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N3CCC(CC3)CCNS(=O)(=O)N)OC |
Origin of Product |
United States |
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